

Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside E

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Compound of Interest

Compound Name: *Rebaudioside E*

Cat. No.: *B1447645*

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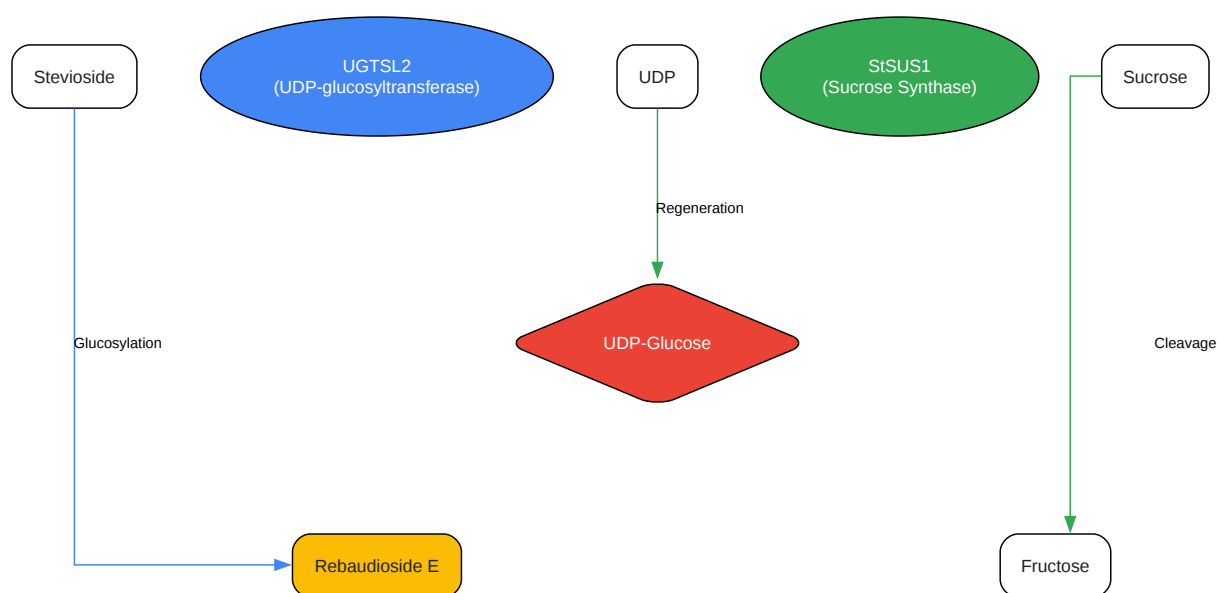
Introduction

Rebaudioside E is a minor steviol glycoside found in the leaves of *Stevia rebaudiana*. It is recognized for its high-intensity sweetness, approximately 150-200 times that of sucrose, and serves as a valuable precursor for the synthesis of other commercially significant steviol glycosides like Rebaudioside D and M.^{[1][2]} Enzymatic glycosylation presents a highly specific and efficient method for the production of **Rebaudioside E** from more abundant steviol glycosides, such as Stevioside. This application note provides detailed protocols for the enzymatic synthesis of **Rebaudioside E** using a coupled enzyme system, along with methods for product analysis and purification.

The described method utilizes a UDP-glucosyltransferase from *Solanum lycopersicum* (UGTSL2) to catalyze the transfer of a glucose moiety to the C-19 glucosyl unit of Stevioside, forming a $\beta(1 \rightarrow 2)$ linkage to produce **Rebaudioside E**.^{[1][2]} To ensure a continuous supply of the activated sugar donor, UDP-glucose, a sucrose synthase from *Solanum tuberosum* (StSUS1) is coupled to the reaction, regenerating UDP-glucose from sucrose and UDP.^{[1][2]}

Enzymatic Reaction Pathway

The enzymatic synthesis of **Rebaudioside E** from Stevioside involves a two-enzyme coupled reaction. The overall process is depicted in the signaling pathway diagram below.



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Caption: Enzymatic cascade for **Rebaudioside E** synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative bioconversion of Stevioside to **Rebaudioside E**.

Parameter	Value	Reference
Substrate (Stevioside)	20 g/L	[1][2]
Product (Rebaudioside E)	15.92 g/L	[1][2]
Reaction Volume	20 mL	[1][2]
Reaction Time	24 hours	[1][2]
Conversion Yield	Approximately 79.6%	Calculated from [1][2]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes (UGTSL2 and StSUS1)

This protocol describes the expression of UGTSL2 and StSUS1 in *E. coli* and their subsequent purification.

1.1. Gene Synthesis and Vector Construction:

- Codon-optimize the genes for UGTSL2 (*Solanum lycopersicum*) and StSUS1 (*Solanum tuberosum*) for expression in *E. coli*.
- Clone the synthesized genes into a suitable expression vector (e.g., pET series) with an N-terminal 6x-His tag for affinity purification.

1.2. Protein Expression:

- Transform *E. coli* BL21(DE3) cells with the expression plasmids.
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to culture at a lower temperature, such as 16-25°C, for 16-20 hours to enhance soluble protein expression.

1.3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
- Determine the protein concentration using a Bradford assay.

Protocol 2: Enzymatic Synthesis of Rebaudioside E

This protocol details the bioconversion of Stevioside to **Rebaudioside E**.

2.1. Reaction Mixture:

- Stevioside: 20 g/L
- Sucrose: 60 g/L
- UDP: 1 mM
- MgCl_2 : 3 mM
- Purified UGTSL2: 0.1 mg/mL
- Purified StSUS1: 0.1 mg/mL
- Potassium phosphate buffer: 50 mM, pH 7.2
- Total reaction volume: 20 mL

2.2. Reaction Conditions:

- Combine all reaction components in a suitable vessel.
- Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24 hours.
- Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 6, 12, 18, 24 hours) for HPLC analysis.
- Terminate the reaction by heating at 95°C for 10 minutes.
- Clarify the reaction mixture by centrifugation at 10,000 x g for 10 minutes before analysis.

Protocol 3: Analytical HPLC Method for Rebaudioside E Quantification

This protocol provides a method for the analysis of the reaction mixture to quantify the production of **Rebaudioside E**.

3.1. HPLC System and Column:

- HPLC system with a UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3.2. Mobile Phase and Gradient:

- Mobile Phase A: Acetonitrile
- Mobile Phase B: 10 mM Sodium Phosphate Buffer, pH 2.6
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Isocratic elution with 32:68 (v/v) Acetonitrile:Buffer is often effective.

3.3. Sample Preparation:

- Dilute the clarified reaction mixture with the mobile phase to a suitable concentration for analysis.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.

3.4. Quantification:

- Prepare a standard curve of **Rebaudioside E** of known concentrations.
- Calculate the concentration of **Rebaudioside E** in the samples by comparing the peak area with the standard curve.

Protocol 4: LC-MS/MS Analysis for Product Confirmation

This protocol is for the confirmation of the identity of **Rebaudioside E**.

4.1. LC-MS/MS System:

- A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

4.2. LC Conditions:

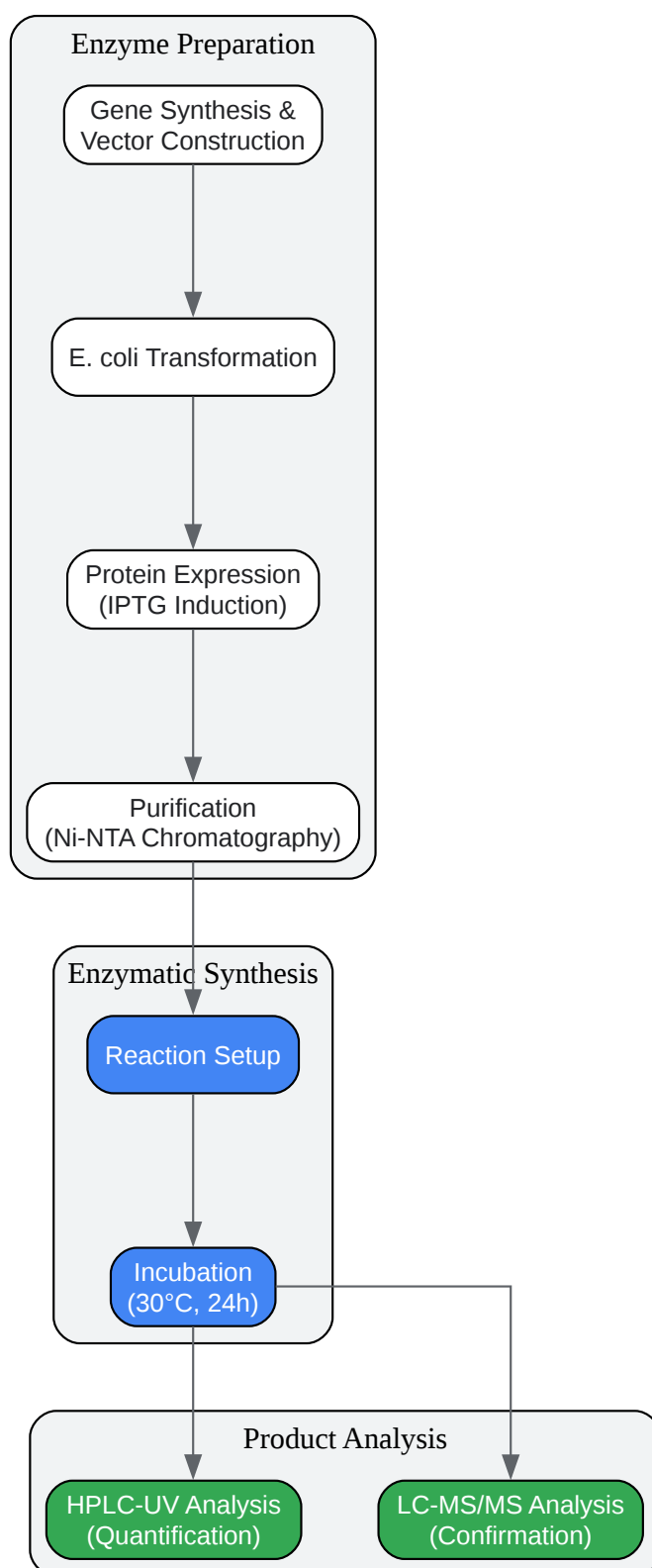
- Use a similar C18 column and mobile phase as in the HPLC method, potentially with a gradient elution to improve separation.

4.3. MS/MS Parameters:

- Ionization Mode: Negative ESI
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Monitor the transition of the precursor ion of **Rebaudioside E** ($[M-H]^-$ at m/z 965.5) to its characteristic product ions.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from enzyme production to product analysis.



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Caption: Workflow for **Rebaudioside E** production.

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